7-(Difluoromethyl)isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

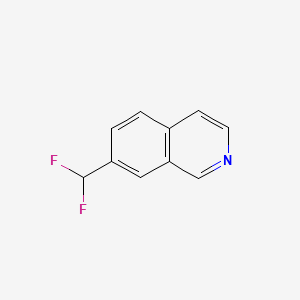

7-(Difluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H7F2N . It is a derivative of isoquinoline, a nitrogen-containing heteroaromatic compound .

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as 7-(Difluoromethyl)isoquinoline, has been greatly developed over the last decade . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis

Isoquinoline, the parent compound of 7-(Difluoromethyl)isoquinoline, can be considered as a 10-electron π-aromatic and delocalized system . The character of the double bond is stronger in the 1,2-, 3,4- 5,6- and 7,8- positions than in the remaining ones .Chemical Reactions Analysis

Fluorinated isoquinolines have been synthesized using various methods. These include the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .科学的研究の応用

Pharmaceutical Development

7-(Difluoromethyl)isoquinoline: is a compound of interest in the pharmaceutical industry due to its potential bioactivity. Fluorinated isoquinolines, such as this compound, are known to exhibit unique biological activities which can be beneficial in drug design . For instance, derivatives of fluorinated isoquinolines have been studied for their inhibitory effects on enzymes like 11β-HSD1, which are significant in the regulation of cortisol levels within the body .

Material Science

In material science, the unique characteristics of fluorinated compounds, including 7-(Difluoromethyl)isoquinoline , are leveraged for the development of advanced materials. These compounds can contribute to the creation of new polymers with improved thermal stability, chemical resistance, and mechanical properties .

Organic Light-Emitting Diodes (OLEDs)

Fluorinated isoquinolines are recognized for their light-emitting properties7-(Difluoromethyl)isoquinoline could be utilized in the development of OLEDs, where its fluorinated structure may lead to enhanced electron transport, better stability, and improved luminous efficiency .

Supramolecular Chemistry

The structural features of 7-(Difluoromethyl)isoquinoline make it a candidate for use in supramolecular chemistry, where it could function as a building block for larger, complex structures. Its potential for forming non-covalent interactions with other molecules could be exploited in the design of molecular machines or sensors .

Neurological Research

Some isoquinoline derivatives are known to exhibit neurotoxicity, which is relevant to neurological conditions such as Parkinson’s disease. While 7-(Difluoromethyl)isoquinoline itself may not be neurotoxic, studying its interactions with biological systems could provide insights into the mechanisms of neurodegeneration and aid in the development of neuroprotective therapies .

作用機序

Target of Action

7-(Difluoromethyl)isoquinoline is a fluorinated isoquinoline, a class of compounds that have attracted widespread attention due to their unique characteristics such as biological activities . Among compounds bearing isoquinoline scaffolds, 7-fluorinated compounds have shown high activity in the inhibition of both mouse and human 11β-HSD1 enzymes . The 11β-HSD1 enzyme is considered a target because it works as a negative regulator of the insulin-signaling pathway .

Mode of Action

It is known that fluorinated isoquinolines, in general, exhibit various bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms . These effects can cause unique interactions with their targets, leading to changes in the function of the target proteins.

Biochemical Pathways

Given its inhibitory activity on the 11β-hsd1 enzyme, it can be inferred that it may affect the insulin-signaling pathway

Pharmacokinetics

It is known that the introduction of fluorine atoms into organic compounds often improves their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), and can enhance their bioavailability .

Result of Action

Based on its inhibitory activity on the 11β-hsd1 enzyme, it can be inferred that it may have potential therapeutic effects in conditions related to insulin resistance .

Action Environment

It is known that the physicochemical properties of fluorinated compounds can be influenced by factors such as ph and temperature

将来の方向性

Fluorinated isoquinolines, including 7-(Difluoromethyl)isoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities and light-emitting properties . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .

特性

IUPAC Name |

7-(difluoromethyl)isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-6,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDINXRWBVDPTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Difluoromethyl)isoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。